Alytesin

概要

説明

アリテシン(トリフルオロ酢酸塩)は、ヒキガエル種Alytes obstetricansの皮膚から最初に単離された神経ペプチドです。 この化合物は、高血圧誘発、血糖値上昇、胃酸分泌抑制、および新生ヒヨコの食欲抑制効果を含む、多様な生物学的活性を持っています .

科学的研究の応用

Alytesin (trifluoroacetate salt) has several scientific research applications:

Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.

Biology: Investigated for its role in regulating physiological processes such as blood pressure, glucose metabolism, and gastric acid secretion.

Medicine: Explored for its potential therapeutic effects in conditions like hypertension and metabolic disorders.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical methods

作用機序

アリテシンは、標的細胞上の特定の受容体に結合することにより効果を発揮し、細胞内シグナル伝達経路の活性化につながります。例えば、ボンベシン受容体に結合することができ、これはGタンパク質共役受容体であり、血圧、グルコースレベル、および胃酸分泌を調節する下流のシグナル伝達カスケードを活性化します。 具体的な分子標的と経路は、特定の生物学的状況によって異なる場合があります .

類似の化合物:

ボンベシン: 胃酸分泌や血圧の調節など、同様の生物学的活性を持つ別の神経ペプチドです。

ガストリン放出ペプチド(GRP): アリテシンと構造的に類似しており、生理学的効果が重複しています。

独自性: アリテシンは、その特定のアミノ酸配列と、それが示す生物学的活性の組み合わせにおいてユニークです。 ボンベシンやガストリン放出ペプチドなどの類似の化合物はいくつかの機能を共有していますが、アリテシンの独特な配列とトリフルオロ酢酸塩の形態は、そのユニークな特性と用途に貢献しています .

生化学分析

Biochemical Properties

Alytesin interacts with various enzymes, proteins, and other biomolecules. It is known to reduce gastric acid secretion and induce hypertension . This compound also induces short-term anorexigenic effects in neonatal chicks .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by reducing gastric acid secretion and inducing hypertension

Molecular Mechanism

The molecular mechanism of this compound’s action is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

準備方法

合成経路と反応条件: アリテシンは、固相ペプチド合成(SPPS)を用いて合成されます。この方法では、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加します。 トリフルオロ酢酸塩の形態は、通常、合成されたペプチドをトリフルオロ酢酸で処理することで得られます。トリフルオロ酢酸はペプチドを樹脂から切断し、同時に保護基を除去します .

工業的製造方法: 工業的環境では、アリテシンの製造は、大規模SPPSに続き、高速液体クロマトグラフィー(HPLC)を用いた精製を行います。その後、ペプチドを凍結乾燥して固体製品を得ます。 トリフルオロ酢酸塩の形態は、合成の最終段階でトリフルオロ酢酸でペプチドを処理することで達成されます .

化学反応の分析

反応の種類: アリテシン(トリフルオロ酢酸塩)は、主にペプチド結合の形成と切断反応を起こします。また、ペプチド配列に存在する特定のアミノ酸残基によっては、酸化還元反応にも参加できます。

一般的な試薬と条件:

ペプチド結合形成: 通常、N,N'-ジイソプロピルカルボジイミド(DIC)およびヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を、N-メチルモルホリン(NMM)などの塩基の存在下で使用します。

樹脂からの切断: トリフルオロ酢酸を使用して、ペプチドを固体樹脂から切断し、保護基を除去します。

酸化: 過酸化水素などの穏やかな酸化剤を使用して、メチオニン残基をメチオニンスルホキシドに酸化することができます。

還元: ジチオスレイトール(DTT)などの還元剤を使用して、システイン残基間のジスルフィド結合を還元することができます。

生成される主な生成物: 主要な生成物は、トリフルオロ酢酸塩の形態であるアリテシンペプチドです。 特定の反応によっては、酸化または還元された形態のペプチドも得られることがあります .

4. 科学研究への応用

アリテシン(トリフルオロ酢酸塩)は、いくつかの科学研究に利用されています。

化学: ペプチド合成および精製技術の研究におけるモデルペプチドとして使用されます。

生物学: 血圧、グルコース代謝、胃酸分泌などの生理的プロセスを調節する役割について調査されています。

医学: 高血圧や代謝性疾患などの疾患における潜在的な治療効果が検討されています。

類似化合物との比較

Bombesin: Another neuropeptide with similar biological activities, including the regulation of gastric acid secretion and blood pressure.

Gastrin-releasing peptide (GRP): Shares structural similarities with Alytesin and has overlapping physiological effects.

Uniqueness: this compound is unique in its specific amino acid sequence and the combination of biological activities it exhibits. While similar compounds like bombesin and gastrin-releasing peptide share some functions, this compound’s distinct sequence and trifluoroacetate salt form contribute to its unique properties and applications .

生物活性

Alytesin is a bioactive peptide derived from the skin secretions of the midwife toad, specifically Alytes obstetricans and Alytes maurus . This peptide plays a significant role in the innate immune system of amphibians, exhibiting various biological activities, particularly antimicrobial properties. This article delves into the biological activity of this compound, highlighting its structure, mechanisms of action, and relevant research findings.

Structure and Classification

This compound belongs to a broader class of peptides known as antimicrobial peptides (AMPs), which are crucial for the defense against pathogens. The structure of this compound has been characterized through molecular cloning and peptide sequencing, revealing its similarity to bombesin-related peptides found in other amphibians. The amino acid sequence of this compound shows significant identity with these neuropeptides, indicating a conserved evolutionary background.

This compound exhibits potent antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial membranes, leading to cell lysis. This property is essential for amphibians as it helps protect them from infections in their moist environments.

Minimum Inhibitory Concentrations (MICs)

Research has quantified the antimicrobial efficacy of this compound and related peptides through minimum inhibitory concentration (MIC) assays. The MIC values for this compound and its analogs range significantly depending on the target organism:

| Peptide | Target Organism | MIC (μM) |

|---|---|---|

| This compound-1Ma | Staphylococcus aureus | 9.5 |

| This compound-2Ma | Escherichia coli | 300 |

| This compound-1Mb | Candida albicans | 150 |

| This compound-2Mb | Pseudomonas aeruginosa | 200 |

These findings underscore the variable potency of different alytesins against specific pathogens, suggesting potential applications in developing new antimicrobial agents.

Study on Skin Secretions

A pivotal study conducted by König et al. (2012) investigated the skin secretions of Alytes maurus , identifying not only this compound but also four novel antimicrobial peptides. The study utilized transcriptomic analysis to elucidate the genetic basis for these peptides, confirming their presence through LC/MS analysis. This research provides insights into the evolutionary adaptations of amphibians in response to environmental pressures.

Comparative Analysis of Peptides

Another significant work by Conlon et al. (2009) characterized two families of alyteserins from Alytes obstetricans . This study highlighted the structural relationships among these peptides and their differential antimicrobial activities. The findings suggest that these peptides may have evolved distinct roles in immune defense mechanisms.

Implications for Future Research

The biological activity of this compound opens avenues for further research into its potential therapeutic applications. Given its antimicrobial properties, there is considerable interest in exploring its use as a natural preservative or as a template for designing synthetic antibiotics. Additionally, understanding the regulatory mechanisms governing the expression of such peptides could enhance our knowledge of amphibian biology and conservation strategies.

特性

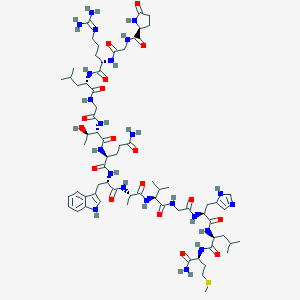

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGGITPLKHZHOL-TXYKKBLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H106N22O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185027 | |

| Record name | Alytesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1535.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31078-12-3 | |

| Record name | Alytesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alytesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。